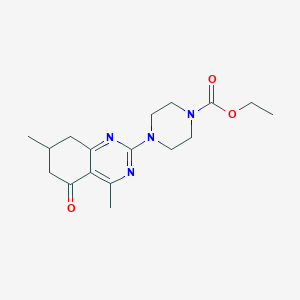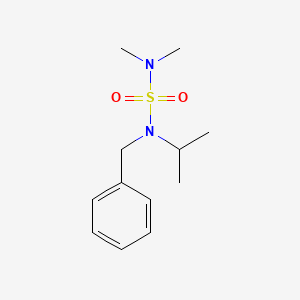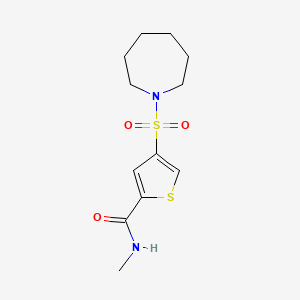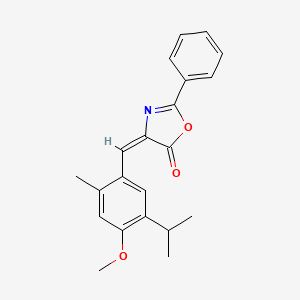![molecular formula C18H20N2O3 B5570457 N-[4-(4-morpholinyl)phenyl]-2-phenoxyacetamide](/img/structure/B5570457.png)
N-[4-(4-morpholinyl)phenyl]-2-phenoxyacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
- The synthesis of related compounds to "N-[4-(4-morpholinyl)phenyl]-2-phenoxyacetamide" involves complex chemical processes. For example, some compounds are synthesized through a series of steps, including condensation, esterification, and reactions with other chemical agents (Kalo et al., 1995).
Molecular Structure Analysis
- The molecular structure of compounds similar to "N-[4-(4-morpholinyl)phenyl]-2-phenoxyacetamide" often involves intricate bonds and configurations. For instance, some molecules show intramolecular interactions and specific configurations of bonds essential for their biological activities (Buu et al., 2019).
Chemical Reactions and Properties
- Chemical reactions involving compounds related to "N-[4-(4-morpholinyl)phenyl]-2-phenoxyacetamide" demonstrate various biological activities. For example, some synthesized compounds are tested for their antimicrobial activity, showing significant effectiveness against different microbial strains (Jayadevappa et al., 2012).
Physical Properties Analysis
- The physical properties of these compounds, such as stability and solubility, are crucial for their application in various fields. Some compounds exhibit moderate stability under physiological conditions, while others show different levels of solubility based on their molecular structure (Gemborys et al., 1978).
Chemical Properties Analysis
- The chemical properties of similar compounds are characterized through various spectroscopic methods, including IR, NMR, and mass spectrometry. These methods provide detailed insights into the chemical structure and composition of these compounds (Jarrahpour et al., 2007).
科学的研究の応用
Chemoselective Synthesis
N-(2-Hydroxyphenyl)acetamide, an intermediate for synthesizing antimalarial drugs, showcases the utility of chemoselective synthesis techniques. By employing Novozym 435 as the catalyst, researchers have demonstrated the efficacy of this method in producing targeted compounds, highlighting the versatility of such chemical entities in drug synthesis (Deepali B Magadum & G. Yadav, 2018).
Antioxidant and Radical Scavenger Activity
Phenolic derivatives like 5-aminosalicylate have been studied for their role as inhibitors of lipid peroxidation and as peroxyl radical scavengers. These compounds' ability to prevent oxidative stress-induced damage makes them relevant for developing treatments against diseases where oxidative stress is a key factor (T. Dinis, V. Madeira, & L. Almeida, 1994).
Antimicrobial Activity
A series of 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamide analogues have demonstrated significant antimicrobial activity against various fungal and bacterial strains. Such research indicates the potential of these compounds in developing new antimicrobial agents (H. P. Jayadevappa, G. Nagendrappa, S. Umesh, & S. Chandrashekar, 2012).
Interaction with DNA and Proteins
N-(4-Hydroxy-3-(morpholino(phenyl)methyl)phenyl) acetamide derivatives have been synthesized and shown to interact with calf thymus DNA and bovine serum albumin (BSA), suggesting their potential application in understanding drug-DNA/protein interactions and in the development of therapeutic agents (N. Raj, 2020).
Synthesis and Pharmacological Characterization
Research into the synthesis and pharmacological characterization of compounds like 4-[1-(3-methoxyphenyl)cyclohexyl]morpholine has provided insights into the development of novel psychoactive substances with potential therapeutic applications, including those with dissociative effects (Tristan Colestock et al., 2018).
Hemolytic Activity and Antimalarial Leads
Further studies on substituted aminoacetamides have identified compounds with low-nanomolar activity against malaria parasites, showcasing the continuous search for novel antimalarial agents (Neil R. Norcross et al., 2019).
作用機序
The mechanism of action of this compound would depend on its intended use. For instance, if it’s a pharmaceutical, its mechanism of action would be related to how it interacts with biological targets in the body. Unfortunately, without specific information or context, it’s difficult to predict the exact mechanism of action .
Safety and Hazards
特性
IUPAC Name |
N-(4-morpholin-4-ylphenyl)-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c21-18(14-23-17-4-2-1-3-5-17)19-15-6-8-16(9-7-15)20-10-12-22-13-11-20/h1-9H,10-14H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQQOWEMMFOAYAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-morpholin-4-ylphenyl)-2-phenoxyacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{3-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-pyrrolidinyl]-3-oxopropyl}-4-methyl-1,3-thiazole](/img/structure/B5570379.png)

![2-{[(2-hydroxyethyl)amino]methyl}-2-adamantanol hydrochloride](/img/structure/B5570390.png)
![(3S*,4R*)-N,N-dimethyl-4-propyl-1-{[2-(trifluoromethyl)phenyl]sulfonyl}-3-pyrrolidinamine](/img/structure/B5570398.png)
![N-(4-chlorophenyl)-N'-[2-(4-ethyl-1-piperazinyl)ethyl]urea](/img/structure/B5570405.png)

![3-ethyl-4-methyl-N-[(1S*,3aS*,6aS*)-octahydropentalen-1-yl]-1H-pyrazole-5-carboxamide](/img/structure/B5570434.png)

![1-cyclopentyl-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5570452.png)
![1-(2,3-dihydro-1H-inden-2-yl)-4-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]piperazine](/img/structure/B5570455.png)



![1-{[1-(4-chlorophenyl)cyclobutyl]carbonyl}-4-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5570505.png)